2'-c-methylinosine

概要

説明

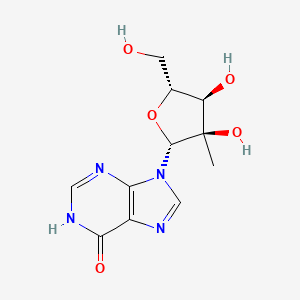

2'-c-methylinosine is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety

準備方法

The synthesis of 2'-c-methylinosine involves several steps. One common method includes the reaction of a purine derivative with a sugar moiety under specific conditions. The reaction typically requires the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

化学反応の分析

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

科学的研究の応用

Antiviral Drug Development

One of the most significant applications of 2'-CMI is in the field of antiviral drug development. Its structural modifications enhance its stability and efficacy against various viral infections.

- Mechanism of Action : 2'-CMI acts as an inhibitor of RNA-dependent RNA polymerases, which are crucial for viral replication. By interfering with these enzymes, 2'-CMI can effectively inhibit the replication of viruses such as hepatitis C virus (HCV) and dengue virus .

- Prodrug Strategies : Researchers have developed cyclic phosphoramidate prodrugs of 2'-CMI that display potent antiviral activities. These prodrugs are designed to enhance bioavailability and deliver high levels of the active triphosphate form into target cells, thereby increasing therapeutic efficacy against HCV and potentially other viruses .

- Case Studies : Clinical studies have demonstrated that monophosphate prodrug analogs of 2'-CMI significantly reduce viral loads in infected cells. For instance, one study reported that these analogs exhibited high potency against HCV with effective concentrations significantly lower than those for traditional antiviral agents .

Biochemical Research

In addition to its therapeutic potential, 2'-CMI is valuable in biochemical research for studying cellular processes.

- Methylation Studies : 2'-CMI serves as a reference compound for investigating methylation reactions within cells. Its ability to inhibit S-adenosylhomocysteine hydrolase (SAHH) allows researchers to study the accumulation of S-adenosylhomocysteine (SAH), providing insights into the role of methylation in various biological processes.

- RNA Stability and Function : The incorporation of 2'-CMI into RNA molecules can influence their stability and function. This property makes it a useful tool for exploring RNA biology, including gene regulation and expression.

Cancer Research

Recent studies have highlighted the potential applications of 2'-CMI in cancer research.

- Biomarker Development : Modified nucleosides, including 2'-CMI, have been investigated as biomarkers for various cancers. For example, profiling urinary RNA metabolites containing modified nucleosides has shown promise in distinguishing between cancerous and non-cancerous states with high sensitivity and specificity .

- Therapeutic Applications : The unique properties of 2'-CMI may also contribute to developing new cancer therapies. Its role in inhibiting specific cellular pathways can be exploited to design targeted treatments that minimize side effects while maximizing efficacy against tumor cells .

Comparative Analysis with Other Modified Nucleosides

To better understand the uniqueness of 2'-CMI, it is essential to compare it with other modified nucleosides:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Guanosine | Base + ribose | Natural nucleoside; less stable than methylated forms |

| 2-Methylguanosine | Methyl at N2 position | Enhances stability but lacks antiviral activity |

| 7-Methylguanosine | Methyl at N7 position | Commonly found in tRNA; affects translation |

| 2'-O-Methylguanosine | Methyl at 2' position | Increases resistance to degradation |

| 2'-C-Methylinosine | Methyl at 2' carbon | Enhanced stability and significant antiviral properties |

The table highlights how the specific modification at the 2' carbon in 2'-CMI confers advantages not found in many other nucleoside analogs.

作用機序

The mechanism of action of 2'-c-methylinosine involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

When compared to similar compounds, 2'-c-methylinosine stands out due to its unique structure and biological activity. Similar compounds include other purine derivatives and nucleosides, such as adenosine and guanosine. These compounds share some structural similarities but differ in their specific functional groups and biological effects. The uniqueness of this compound lies in its specific configuration and the presence of the sugar moiety, which contributes to its distinct properties and applications.

生物活性

2'-C-Methylinosine is a modified nucleoside analog that has garnered attention for its potential antiviral properties, particularly against flaviviruses such as West Nile virus (WNV) and Zika virus (ZIKV). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic development.

The biological activity of this compound primarily stems from its incorporation into viral RNA, where it acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRps). This inhibition leads to a decrease in viral replication, making it a promising candidate for antiviral therapy.

West Nile Virus (WNV)

Research has demonstrated that this compound and its derivatives exhibit potent antiviral activity against WNV. A notable study reported that 7-deaza-2'-C-methyladenosine, a derivative of this compound, showed:

- EC50 Values : Ranging from 0.15 to 0.33 μM in Vero cell cultures.

- Survival Rates : Mice treated with this compound exhibited a 100% survival rate when treatment began at the time of infection and a 90% survival rate even when treatment was initiated three days post-infection .

Table 1: Antiviral Activity Against WNV

| Compound | EC50 (μM) | Survival Rate (%) | Treatment Timing |

|---|---|---|---|

| 7-Deaza-2'-C-methyladenosine | 0.15 - 0.33 | 100% (at infection) | Start at infection |

| 90% (3 days p.i.) | Initiate at peak viremia |

Zika Virus (ZIKV)

In addition to WNV, studies have shown that derivatives of this compound effectively inhibit ZIKV replication. For instance, the compound 7-deaza-2'-C-methyladenosine was found to:

- Reduce Viremia : Significantly lowered viral loads in infected mice.

- Delay Morbidity : Extended survival time post-infection compared to control groups .

Table 2: Efficacy Against ZIKV

| Compound | EC50 (μM) | Survival Rate (%) | Treatment Duration |

|---|---|---|---|

| 7-Deaza-2'-C-methyladenosine | Not specified | Reduced morbidity | Administered daily for 10 days |

Cytotoxicity Assessment

One of the critical aspects of evaluating the safety profile of antiviral compounds is their cytotoxicity. Studies indicate that derivatives of this compound exhibit negligible cytotoxic effects in cell cultures, allowing for higher therapeutic indices. For example, the cytotoxic concentration (CC50) values were significantly higher than the effective concentrations (EC50), indicating a favorable safety margin .

Case Study: In Vivo Efficacy in Animal Models

In an experimental model using AG129 mice infected with ZIKV, treatment with 7-deaza-2'-C-methyladenosine resulted in:

- Significant Reduction in Viral Load : Viral antigens were markedly reduced in brain and spinal cord tissues.

- Pro-inflammatory Cytokine Induction : The treatment modulated the immune response by altering cytokine levels, such as TNF-α and IL-6, which are critical in viral pathogenesis .

Case Study: Comparison with Other Antivirals

When compared to other nucleoside analogs, such as ribavirin, 7-deaza-2'-C-methyladenosine demonstrated superior antiviral activity against both WNV and ZIKV while maintaining lower toxicity levels .

特性

IUPAC Name |

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-11(19)7(17)5(2-16)20-10(11)15-4-14-6-8(15)12-3-13-9(6)18/h3-5,7,10,16-17,19H,2H2,1H3,(H,12,13,18)/t5-,7-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDKLIPLXAIBNF-YRKGHMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388382 | |

| Record name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374750-32-0 | |

| Record name | 2′-C-Methylinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374750-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-C-Methylinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research highlights the synthesis of modified nucleosides like 7-fluoro-7-deaza-2′-C-methyladenosine. How do modifications on the purine ring, as seen in Methylguanosine with its N2-methylation, potentially influence the compound's interaction with biomolecules compared to unmodified nucleosides?

A1: Modifications on the purine ring, such as the N2-methylation in Methylguanosine, can significantly impact its interactions with biomolecules compared to unmodified nucleosides. [, ] These modifications can:

Q2: The studies mention using techniques like X-ray crystallography to analyze the structure of synthesized nucleosides. How can such techniques be applied to understand the structural features of Methylguanosine and its potential interactions with target proteins or enzymes?

A2: X-ray crystallography is an invaluable tool for elucidating the three-dimensional structure of molecules, including nucleosides like Methylguanosine, and their complexes with other molecules. [] In the context of Methylguanosine:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。